

(2R)-6-Methoxynaringenin: A Technical Guide to its Stereochemistry and Biological Significance

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Compound of Interest

Compound Name: (2R)-6-Methoxynaringenin

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Abstract

(2R)-6-Methoxynaringenin, a chiral methoxylated flavanone, is a derivative of the naturally occurring flavonoid naringenin. While research on this specific stereoisomer is emerging, the broader family of naringenin and its derivatives has demonstrated significant pharmacological potential, including anticancer, anti-inflammatory, and antioxidant activities. This technical guide provides a comprehensive overview of the stereochemistry and biological importance of **(2R)-6-Methoxynaringenin**, drawing upon available data for the compound and its close structural analogs. This document details its stereochemical properties, summarizes its known and inferred biological activities with available quantitative data, outlines relevant experimental protocols for its study, and visualizes its potential interactions with key cellular signaling pathways, namely the NF- κ B and MAPK pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their wide range of biological activities.^[1] Naringenin, a flavanone abundant in citrus fruits, has been a subject of extensive research due to its antioxidant, anti-inflammatory, and anticancer properties.^{[2][3]} The biological effects of naringenin are often influenced by its stereochemistry at the C2 position, with the (2R) and (2S) enantiomers exhibiting differential activities.^[4]

Furthermore, structural modifications, such as methoxylation, can significantly impact the potency and pharmacokinetic profile of flavonoids.[5] The addition of a methoxy group, as seen in 6-methoxynaringenin, can alter the molecule's lipophilicity and its interaction with biological targets.[6] This guide focuses specifically on the (2R) enantiomer of 6-methoxynaringenin, providing a detailed analysis of its chemical properties and exploring its potential biological significance based on current scientific understanding.

Stereochemistry of (2R)-6-Methoxynaringenin

The defining stereochemical feature of **(2R)-6-Methoxynaringenin** is the chiral center at the C2 position of the C-ring in its flavanone structure. The "(2R)" designation specifies the absolute configuration at this carbon atom, indicating a right-handed orientation. This stereochemistry is crucial as it dictates the three-dimensional arrangement of the B-ring relative to the A- and C-rings, which in turn influences its binding affinity to enzymes and receptors.[4]

The separation and identification of naringenin enantiomers are typically achieved through chiral high-performance liquid chromatography (HPLC).[4] While specific protocols for **(2R)-6-Methoxynaringenin** are not widely published, methods developed for naringenin can be adapted.

Biological Importance and Activity

Direct quantitative data on the biological activity of **(2R)-6-Methoxynaringenin** is limited in the current literature. However, by examining data from studies on naringenin, its enantiomers, and other methoxylated flavanones, we can infer its potential biological importance.

Anticancer Activity

Naringenin and its derivatives have been shown to possess anticancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[7] The methoxy group in flavones has been shown to promote cytotoxic activity.[8]

Table 1: Inferred Anticancer Activity of **(2R)-6-Methoxynaringenin** Based on Related Compounds

Compound	Cell Line	Activity	IC50 Value	Citation
Naringenin	MCF-7 (Breast)	Antiproliferative	780 - 880 μ M	[9]
5-Demethyltangeritin (methoxylated flavone)	PC3 (Prostate)	Cytotoxicity	11.8 μ M	[8]
Sideritoflavone (methoxylated flavone)	MCF-7 (Breast)	Cytotoxicity	4.9 μ M	[8]

Note: Data for **(2R)-6-Methoxynaringenin** is not currently available. The table presents data from related compounds to suggest potential areas of activity.

Anti-inflammatory Activity

The anti-inflammatory effects of naringenin are well-documented and are often attributed to its ability to inhibit pro-inflammatory signaling pathways such as NF- κ B and MAPK.[2][10] Studies on naringenin enantiomers suggest that the stereochemistry can influence the magnitude of this effect.

Table 2: Inferred Anti-inflammatory Activity of **(2R)-6-Methoxynaringenin** Based on Related Compounds

Compound	Assay	Effect	IC50 Value	Citation
Naringenin	LPS-stimulated RAW 264.7 macrophages	Inhibition of NO production	Not specified	[3]
Total Flavonoids of <i>C. oleifera</i>	LPS-stimulated RAW 264.7 cells	Inhibition of NO production	87 µg/ml	[11]
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone	LPS-stimulated RAW 264.7 cells	Inhibition of NO release	5.77 ± 0.66 µM	[12]
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone	LPS-stimulated BV2 cells	Inhibition of PGE2 production	7.53 ± 1.88 µM	[12]

Note: Data for **(2R)-6-Methoxynaringenin** is not currently available. The table presents data from related compounds to suggest potential areas of activity.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **(2R)-6-Methoxynaringenin** are not yet standardized. The following sections provide representative methodologies for key experiments based on established protocols for flavonoids.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate the (2R) and (2S) enantiomers of 6-methoxynaringenin.

Materials:

- Racemic 6-methoxynaringenin

- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Chiral stationary phase column (e.g., polysaccharide-based)
- HPLC system with a UV detector

Protocol:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a mixture of methanol, acetonitrile, and water with 0.1% formic acid. The exact ratio should be optimized for baseline separation.
- **Sample Preparation:** Dissolve the racemic 6-methoxynaringenin in the mobile phase to a final concentration of 1 mg/mL.
- **Chromatographic Conditions:**
 - Column: Chiralpak IA, IB, or similar polysaccharide-based column.
 - Flow Rate: 0.5 - 1.0 mL/min.
 - Column Temperature: 25-40 °C.
 - Detection: UV at an appropriate wavelength (e.g., 280 nm).
- **Injection and Analysis:** Inject 10-20 µL of the sample solution and monitor the chromatogram for the separation of the two enantiomeric peaks. The elution order of the (2R) and (2S) enantiomers would need to be determined using a stereospecific synthesis or by comparison to a known standard.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of **(2R)-6-Methoxynaringenin** on a cancer cell line.

Materials:

- Cancer cell line (e.g., MCF-7, HeLa)

- **(2R)-6-Methoxynaringenin**

- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Microplate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **(2R)-6-Methoxynaringenin** in complete medium and treat the cells for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
- MTT Addition: After the treatment period, add 20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of **(2R)-6-Methoxynaringenin** on the expression and phosphorylation of key proteins in the NF- κ B and MAPK signaling pathways.

Materials:

- Cell line of interest
- **(2R)-6-Methoxynaringenin**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK)
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes and transfer apparatus
- Chemiluminescent substrate
- Imaging system

Protocol:

- Cell Treatment and Lysis: Treat cells with **(2R)-6-Methoxynaringenin** for the desired time and then lyse the cells in lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.

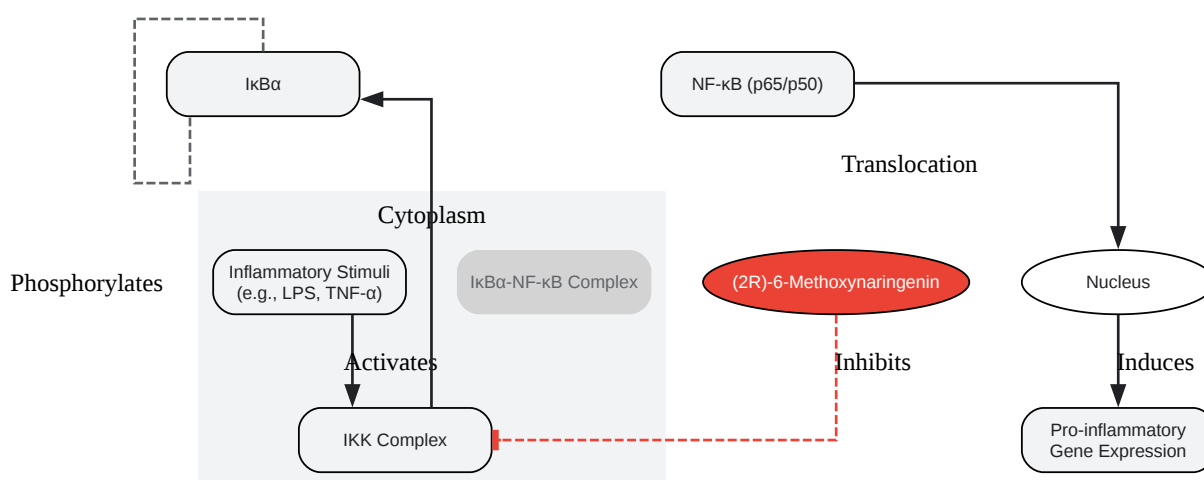
- Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

Signaling Pathway Interactions

The biological activities of flavonoids are often mediated through their interaction with key cellular signaling pathways. Based on the known effects of naringenin and other flavonoids, **(2R)-6-Methoxynaringenin** is likely to modulate the NF- κ B and MAPK signaling pathways.

NF- κ B Signaling Pathway

The NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[13] Naringenin has been shown to inhibit NF- κ B activation.[14]

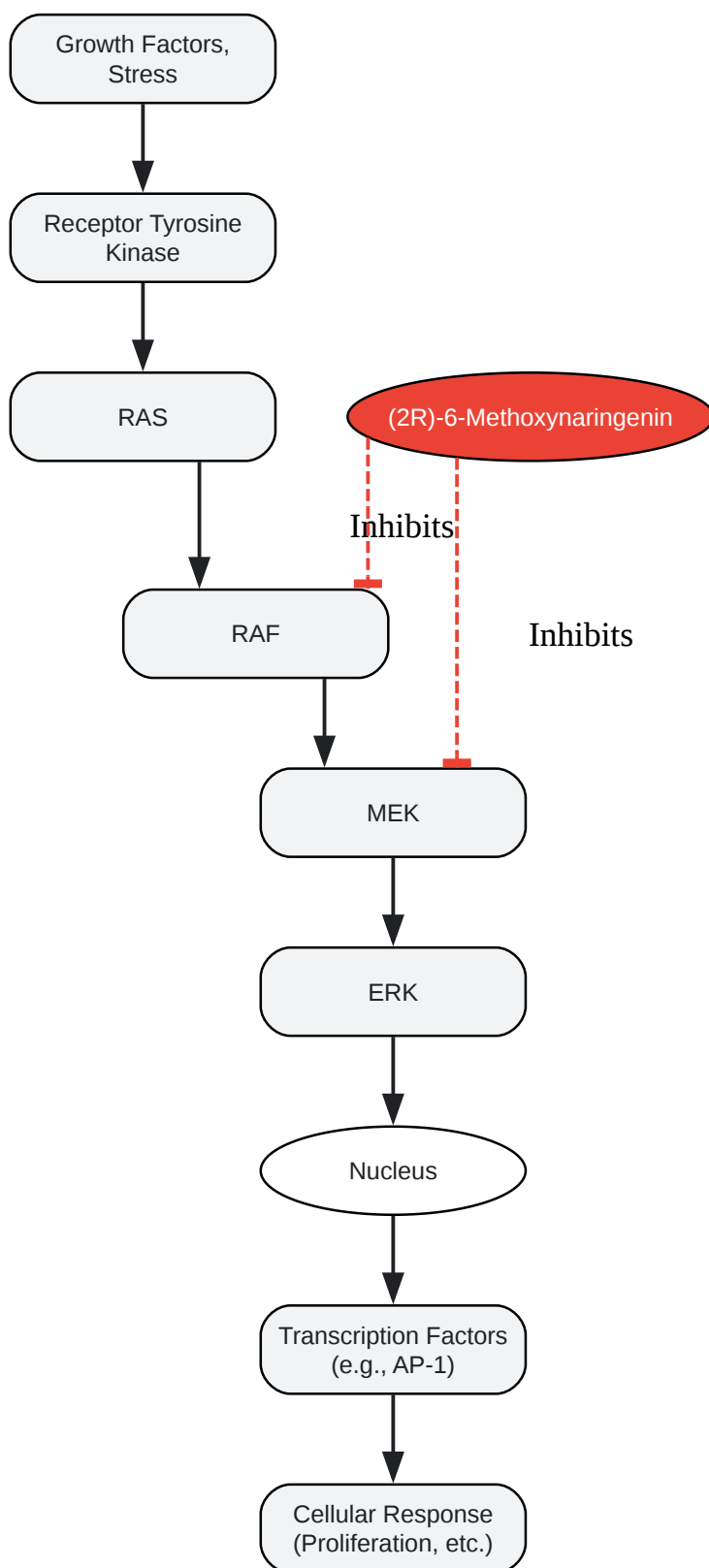


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Caption: Inferred inhibition of the NF- κ B signaling pathway by **(2R)-6-Methoxynaringenin**.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.^[15] Flavonoids are known to modulate MAPK signaling.^[2]



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Caption: Potential modulation of the MAPK signaling pathway by **(2R)-6-Methoxynaringenin**.

Conclusion and Future Directions

(2R)-6-Methoxynaringenin is a promising, yet understudied, flavonoid derivative. Based on the known biological activities of its parent compound, naringenin, and the influence of stereochemistry and methoxylation on flavonoid function, it is reasonable to hypothesize that **(2R)-6-Methoxynaringenin** possesses significant anticancer and anti-inflammatory properties.

Future research should focus on the stereospecific synthesis of **(2R)-6-Methoxynaringenin** to enable a thorough investigation of its biological activities. Quantitative in vitro and in vivo studies are needed to determine its IC50 values against various cancer cell lines and its efficacy in animal models of inflammation. Furthermore, detailed mechanistic studies are required to elucidate its precise interactions with the NF-κB and MAPK signaling pathways and to identify its specific molecular targets. The data generated from these studies will be crucial for evaluating the therapeutic potential of **(2R)-6-Methoxynaringenin** and for guiding its further development as a novel therapeutic agent.

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